Acetic acid;7-methoxyphenanthren-4-ol
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Overview
Description
Acetic acid;7-methoxyphenanthren-4-ol is a chemical compound that combines the properties of acetic acid and 7-methoxyphenanthren-4-ol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar 7-methoxyphenanthren-4-ol is a phenanthrene derivative, which is a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-methoxyphenanthren-4-ol typically involves the esterification of 7-methoxyphenanthren-4-ol with acetic acid. This reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;7-methoxyphenanthren-4-ol can undergo various chemical reactions, including:
Oxidation: The phenanthrene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the phenanthrene ring to more saturated structures.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenanthrenequinone derivatives, while substitution reactions can introduce various functional groups onto the phenanthrene ring.
Scientific Research Applications
Acetic acid;7-methoxyphenanthren-4-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;7-methoxyphenanthren-4-ol involves its interaction with specific molecular targets and pathways. The phenanthrene moiety can intercalate into DNA, affecting its replication and transcription processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: A parent compound with similar structural features but lacking the methoxy and acetic acid groups.
7-methoxyphenanthrene: Similar to acetic acid;7-methoxyphenanthren-4-ol but without the acetic acid moiety.
Phenanthrenequinone: An oxidized derivative of phenanthrene with different chemical properties.
Uniqueness
This compound is unique due to the presence of both acetic acid and methoxyphenanthrene functionalities. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62672-61-1 |
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Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
acetic acid;7-methoxyphenanthren-4-ol |
InChI |
InChI=1S/C15H12O2.C2H4O2/c1-17-12-7-8-13-11(9-12)6-5-10-3-2-4-14(16)15(10)13;1-2(3)4/h2-9,16H,1H3;1H3,(H,3,4) |
InChI Key |
PXLHWTLEOUEJCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1=CC2=C(C=C1)C3=C(C=CC=C3O)C=C2 |
Origin of Product |
United States |
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